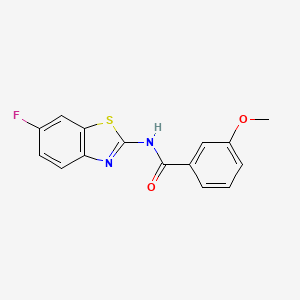

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a fluorine atom and a methoxy group in the structure of this compound enhances its chemical properties, making it a compound of interest for scientific research and industrial applications .

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSQOCQSLRYMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted benzothiazoles with various functional groups.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic organic compound featuring a benzothiazole moiety, known for its diverse pharmacological properties. It is of interest in medicinal chemistry and agricultural applications due to its potential biological activity.

Scientific Research Applications

This compound has several applications in scientific research.

- Medicinal Chemistry It is utilized as a scaffold for developing new drugs. The compound's structural features contribute to its biological activity and stability.

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential as a fluorescent probe due to its unique photophysical properties.

- Medicine It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

- Industry It is utilized in developing new materials with specific properties, such as polymers and coatings.

Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can form corresponding sulfoxides or sulfones.

- Reduction It can lead to the formation of reduced benzothiazole derivatives.

- Substitution It can form substituted benzothiazole derivatives with various functional groups.

These reactions are significant for modifying the compound's properties or synthesizing related derivatives for further studies. In industrial settings, the synthesis may be scaled up using automated reactors and continuous flow systems to optimize production efficiency and minimize by-products. The reaction parameters such as temperature, solvent choice, and reaction time are crucial for achieving the desired product quality.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound inhibits the activity of enzymes such as acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial for treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide

- N-(6-fluoro-1,3-benzothiazol-2-yl)hexanamide

- 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group in its structure. These substituents enhance its chemical stability, lipophilicity, and biological activity compared to other similar compounds. The methoxy group, in particular, can improve the compound’s ability to cross biological membranes, making it more effective in biological applications .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by the presence of a benzothiazole moiety , which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of 302.3 g/mol. Its structural components include:

| Property | Value |

|---|---|

| Molecular Formula | C15H11FN2O2S |

| Molecular Weight | 302.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | KFMXAKKMDGEOOB-UHFFFAOYSA-N |

This compound exhibits its biological effects through interactions with specific enzymes and molecular pathways. The fluorine atom at the 6th position enhances its binding affinity and selectivity to biological targets, while the methoxy group influences solubility and bioavailability.

The compound has been shown to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects such as:

- Antimicrobial Activity: Inhibition of bacterial growth.

- Anticancer Properties: Induction of apoptosis in cancer cells.

- Enzyme Inhibition: Modulation of enzyme activity critical for disease progression.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activity. In vitro studies have demonstrated that the compound can effectively inhibit the growth of various bacterial strains and cancer cell lines.

Case Studies

-

Anticancer Activity:

A study evaluated the compound's efficacy against several cancer cell lines, including breast and colon cancer. The results indicated that it induced apoptosis at concentrations as low as 10 µM, showcasing a protective index significantly higher than standard chemotherapeutics . -

Antimicrobial Efficacy:

Another study tested the compound against pathogenic bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be 5 µg/mL, indicating potent antimicrobial properties .

Research Findings

Recent investigations into the compound's pharmacological profile have revealed:

- Fluorine Substitution Effects: The introduction of fluorine enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development .

- Structure-Activity Relationship (SAR): Variations in substituents on the benzothiazole core have been explored to optimize biological activity, leading to the identification of more potent derivatives .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 6-fluoro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in pyridine or dichloromethane under inert conditions . Optimization strategies include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature control : Maintaining 0–5°C during benzoyl chloride addition to minimize side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic: What spectroscopic techniques are used to characterize this compound?

Q. Advanced: How do intermolecular hydrogen bonds and crystal packing, as revealed by X-ray crystallography, influence its stability and bioactivity?

Methodological Answer: Characterization relies on FTIR (amide C=O stretch at ~1650 cm⁻¹), NMR (¹H: δ 8.2–7.2 ppm for aromatic protons; ¹³C: δ 168 ppm for carbonyl), and HRMS (exact mass: 316.05 g/mol) . For advanced structural analysis:

- X-ray crystallography reveals intermolecular N–H···N and C–H···O hydrogen bonds, forming dimeric structures that stabilize the crystal lattice .

- SHELX software (e.g., SHELXL) refines crystallographic data, identifying π-π stacking interactions between benzothiazole and methoxyphenyl groups, which may enhance ligand-receptor binding .

Basic: What is the role of the benzothiazole moiety in this compound’s pharmacological activity?

Q. Advanced: How can structure-activity relationship (SAR) studies guide substituent modifications to enhance target selectivity?

Methodological Answer: The benzothiazole ring enables π-stacking with aromatic residues in target proteins (e.g., 5-HT2A receptors) and improves metabolic stability . For SAR-driven optimization:

- Fluoro substituent : Enhances electronegativity, improving binding to hydrophobic pockets (e.g., in kinase targets) .

- Methoxy group : Modulates solubility and logP values; replacing it with bulkier groups (e.g., trifluoromethyl) may alter receptor affinity .

- Bioisosteric replacements : Substituting sulfur in benzothiazole with oxygen (benzoxazole) reduces toxicity while retaining activity .

Basic: What enzymes or receptors are targeted by this compound?

Q. Advanced: What experimental approaches elucidate its mechanism of action against biological targets?

Methodological Answer: The compound shows affinity for 5-HT2A serotonin receptors (implicated in neurological disorders) and kinases (e.g., PLK1) . Mechanistic studies involve:

- In vitro binding assays : Radioligand displacement (e.g., [³H]ketanserin for 5-HT2A) to determine IC₅₀ values .

- Kinase inhibition profiling : High-throughput screening using ATP-Glo assays to identify off-target effects .

- Molecular dynamics simulations : Analyzing ligand-receptor docking poses (e.g., with AutoDock Vina) to predict binding modes .

Advanced: How do discrepancies between computational docking predictions and empirical binding assay results inform molecular model refinement?

Methodological Answer:

Discrepancies often arise from inadequate force field parameters or solvent effects. To reconcile these:

- Free energy perturbation (FEP) : Quantifies binding energy differences between predicted and observed conformations .

- Crystallographic validation : Co-crystallizing the compound with its target (e.g., using PDB: 1SU as a template) resolves ambiguous docking poses .

- SAR-driven iterative design : Adjust substituents based on assay data (e.g., replacing methoxy with ethoxy to improve steric complementarity) .

Basic: How is the purity of synthesized this compound validated?

Q. Advanced: What analytical strategies resolve co-eluting impurities during HPLC purification?

Methodological Answer: Basic purity validation uses HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (expected range: 180–185°C) . Advanced strategies include:

- Chiral chromatography : For enantiomeric separation using Chiralpak IA columns.

- LC-MS/MS : Detects trace impurities via fragmentation patterns (e.g., m/z 316 → 228 for parent ion) .

- Ion-pairing reagents : Adding 0.1% trifluoroacetic acid improves resolution of polar byproducts .

Advanced: How do solvent polarity and crystallization conditions affect polymorph formation?

Methodological Answer:

Polymorphs arise from varying solvent interactions:

- High polarity solvents (e.g., methanol): Favor Form I (needle-like crystals) with stronger hydrogen bonds .

- Low polarity solvents (e.g., toluene): Yield Form II (platelet crystals) with weaker van der Waals interactions.

- Temperature gradients : Slow cooling (0.5°C/min) promotes single-crystal growth for XRD analysis .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.